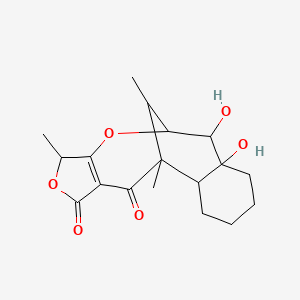
Dihydrotetrodecamycin
Vue d'ensemble
Description
Dihydrotetrodecamycin is a compound that has been reported in scientific literature . It is one of the molecules in the tetrodecamycin family of antibiotics . Dihydrotetrodecamycin contains a total of 51 bonds, including 27 non-H bonds, 3 multiple bonds, 3 double bonds, and various ring structures .
Synthesis Analysis
The biosynthesis of dihydrotetrodecamycin involves the ted genes . Genetic manipulation of the cluster confirmed the involvement of the ted genes in 13-deoxytetrodecamycin biosynthesis and revealed several additional molecules produced through the ted biosynthetic pathway, including tetrodecamycin, dihydrotetrodecamycin, and another, W5.9, a novel molecule .Molecular Structure Analysis
Dihydrotetrodecamycin has a molecular formula of C18H24O6 . It includes a five-membered lactone called a tetronate ring . The structure of dihydrotetrodecamycin was established using diverse spectroscopic approaches .Physical And Chemical Properties Analysis
Dihydrotetrodecamycin has a molecular weight of 336.4 g/mol . Other physical and chemical properties specific to dihydrotetrodecamycin are not detailed in the available literature.Applications De Recherche Scientifique
Antimicrobial Applications
Dihydrotetrodecamycin has been identified as a novel antimicrobial antibiotic . It was isolated from the fermentation broth of Streptomyces nashvillensis MJ885-mF8 . This compound has shown promising results in combating various bacterial infections.
Treatment of Pseudotuberculosis in Cultured Yellowtail
Dihydrotetrodecamycin has been used in the treatment of pseudotuberculosis in cultured yellowtail, a disease caused by Pasteurella piscicida . This disease has significant economic implications, causing considerable losses in farmed yellowtail in Japan .
Combatting Drug-Resistant Strains
The compound has shown effectiveness against drug-resistant strains of bacteria . For instance, it has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) .
Use in Aquaculture
Given its effectiveness against Pasteurella piscicida, Dihydrotetrodecamycin could be used in aquaculture to prevent and treat bacterial infections in fish .
Potential Use in Human Medicine
Given its antimicrobial properties and effectiveness against MRSA, Dihydrotetrodecamycin could potentially be used in human medicine, subject to further research and clinical trials .
Use in Veterinary Medicine
Dihydrotetrodecamycin could potentially be used in veterinary medicine to treat bacterial infections in animals .
Propriétés
IUPAC Name |
7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGVJGZMKQXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937194 | |
| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166403-10-7 | |
| Record name | Dihydrotetrodecamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural differences between tetrodecamycin and dihydrotetrodecamycin?
A1: Dihydrotetrodecamycin is a derivative of tetrodecamycin. The key difference lies in the presence of a double bond in tetrodecamycin which is reduced to a single bond in dihydrotetrodecamycin. This structural change is confirmed through catalytic hydrogenation of tetrodecamycin, yielding dihydrotetrodecamycin []. The relative stereochemistry of dihydrotetrodecamycin has been elucidated using X-ray crystallography [].
Q2: Are there any insights into the biosynthesis of dihydrotetrodecamycin?
A3: While the exact biosynthetic pathway of dihydrotetrodecamycin hasn't been fully elucidated, research suggests it's likely produced as a derivative of tetrodecamycin within the producing organism, Streptomyces nashvillensis MJ885-mF8 [, ]. This is supported by the identification of the biosynthetic gene cluster responsible for tetrodecamycin production in related Streptomyces species, suggesting a shared biosynthetic pathway for these compounds [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)
![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)
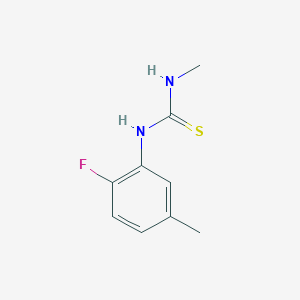
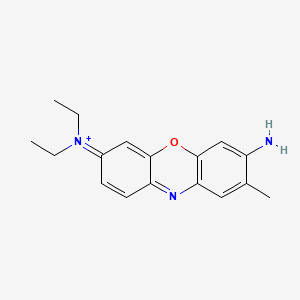
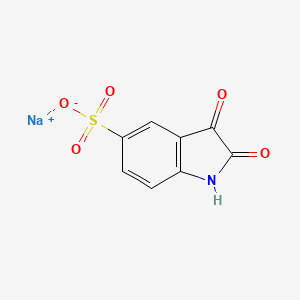
![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
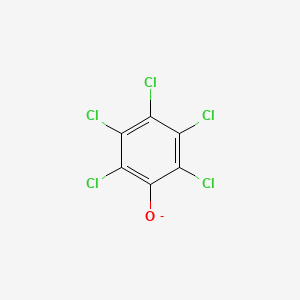

![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)
